(2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene
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Overview
Description
(2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene is an organofluorine compound characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene typically involves the reaction of hexafluoropropylene with benzene in the presence of a chlorinating agent. One common method includes the use of hexafluoroacetone as an intermediate, which is then chlorinated to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and fluorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The fluorine atoms can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like hexafluoroisopropanol .
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene is used as a reagent in organic synthesis. Its unique properties make it valuable in the development of new synthetic pathways and the study of reaction mechanisms .
Biology and Medicine
Its ability to interact with biological molecules makes it a candidate for drug design and development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene involves its interaction with molecular targets through its chlorine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved often include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoropropan-2-ol: A related compound with similar fluorine content but different functional groups.
1-Chloro-4-[2-(4-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene: Another compound with a similar structure but additional chlorine atoms.
Uniqueness
(2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties. These properties make it particularly useful in specialized applications where other compounds may not be as effective .
Properties
IUPAC Name |
(2-chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6/c10-7(8(11,12)13,9(14,15)16)6-4-2-1-3-5-6/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTQQDMGYPZUIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371470 |
Source
|
Record name | (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16878-50-5 |
Source
|
Record name | (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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